(1r,4s,5r)-Rel-5-acetyl-2-boc-2-azabicyclo[2.1.1]hexane
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Overview
Description
(1r,4s,5r)-Rel-5-acetyl-2-boc-2-azabicyclo[211]hexane is a complex organic compound characterized by its unique bicyclic structure
Mechanism of Action
The compound is part of the family of bicyclo[2.1.1]hexanes, which are being increasingly incorporated into newly developed bio-active compounds . Bicyclo[2.1.1]hexanes are still underexplored from a synthetic accessibility point of view .
The preparation of new 1,2-disubstituted bicyclo[2.1.1]hexane modules involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4s,5r)-Rel-5-acetyl-2-boc-2-azabicyclo[2.1.1]hexane typically involves a series of chemical reactions starting from simpler organic molecules. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions. This method allows for the efficient and modular synthesis of the compound, providing access to various derivatives through subsequent transformations .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
(1r,4s,5r)-Rel-5-acetyl-2-boc-2-azabicyclo[2.1.1]hexane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
(1r,4s,5r)-Rel-5-acetyl-2-boc-2-azabicyclo[2.1.1]hexane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.
Biology: Investigated for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: Utilized in the production of specialized materials and chemicals, particularly those requiring unique structural properties
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: A related compound with a similar bicyclic structure, often used as a bioisostere in medicinal chemistry.
Bicyclo[1.1.1]pentane: Another bicyclic compound with a different ring structure, used in similar applications but with distinct chemical properties.
Uniqueness
(1r,4s,5r)-Rel-5-acetyl-2-boc-2-azabicyclo[2.1.1]hexane is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
tert-butyl (1R,4S,5R)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-7(14)10-8-5-9(10)13(6-8)11(15)16-12(2,3)4/h8-10H,5-6H2,1-4H3/t8-,9-,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNQPQCDXARDCY-OPRDCNLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C2CC1N(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1[C@@H]2C[C@H]1N(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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